molecular formula C10H13BrClN3O2 B12952124 tert-Butyl (3-amino-5-bromo-4-chloropyridin-2-yl)carbamate

tert-Butyl (3-amino-5-bromo-4-chloropyridin-2-yl)carbamate

Cat. No.: B12952124
M. Wt: 322.58 g/mol
InChI Key: BYRVEUXCEFNMHU-UHFFFAOYSA-N
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Description

tert-Butyl (3-amino-5-bromo-4-chloropyridin-2-yl)carbamate: is a chemical compound with a complex structure that includes a pyridine ring substituted with amino, bromo, and chloro groups, as well as a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-amino-5-bromo-4-chloropyridin-2-yl)carbamate typically involves multiple steps, starting with the functionalization of the pyridine ringThe final step involves the protection of the amino group with a tert-butyl carbamate group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-amino-5-bromo-4-chloropyridin-2-yl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can introduce various functional groups into the pyridine ring .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3-amino-5-bromo-4-chloropyridin-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

In biological and medical research, this compound is studied for its potential as a pharmacophore in drug design. The presence of amino, bromo, and chloro groups provides multiple sites for interaction with biological targets, making it a promising candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of agrochemicals and polymers .

Mechanism of Action

The mechanism of action of tert-Butyl (3-amino-5-bromo-4-chloropyridin-2-yl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets tert-Butyl (3-amino-5-bromo-4-chloropyridin-2-yl)carbamate apart from these similar compounds is the presence of the amino group at the 3-position of the pyridine ring. This unique substitution pattern provides additional sites for chemical modification and biological interaction, enhancing its utility in various applications .

Properties

Molecular Formula

C10H13BrClN3O2

Molecular Weight

322.58 g/mol

IUPAC Name

tert-butyl N-(3-amino-5-bromo-4-chloropyridin-2-yl)carbamate

InChI

InChI=1S/C10H13BrClN3O2/c1-10(2,3)17-9(16)15-8-7(13)6(12)5(11)4-14-8/h4H,13H2,1-3H3,(H,14,15,16)

InChI Key

BYRVEUXCEFNMHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C(=C1N)Cl)Br

Origin of Product

United States

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